2-Iodo-1,4-benzenediamine
Overview
Description
2-Iodo-1,4-benzenediamine: is an organic compound with the molecular formula C6H7IN2 and a molecular weight of 234.04 g/mol . It is a derivative of 1,4-benzenediamine, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is known for its applications in various fields, including chemical synthesis and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,4-benzenediamine typically involves the iodination of 1,4-benzenediamine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1,4-benzenediamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form 1,4-benzenediamine by removing the iodine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Substitution Reactions: Products include various substituted benzenediamines depending on the nucleophile used.
Oxidation Reactions: Products include nitro- or nitroso-benzenediamines.
Reduction Reactions: The major product is 1,4-benzenediamine.
Scientific Research Applications
2-Iodo-1,4-benzenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-1,4-benzenediamine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The amino groups can form hydrogen bonds with biological molecules, affecting their function and activity. The compound’s unique structure allows it to interact with various pathways, making it a valuable tool in research .
Comparison with Similar Compounds
1,4-Benzenediamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-1,4-benzenediamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chloro-1,4-benzenediamine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness: 2-Iodo-1,4-benzenediamine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for various applications that require selective reactivity and binding properties .
Properties
IUPAC Name |
2-iodobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAOWHHLKPUWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356051 | |
Record name | 2-iodo-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69951-01-5 | |
Record name | 2-iodo-1,4-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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